

WZ4141R: A Technical Guide for Researchers

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Compound of Interest

Compound Name: WZ4141R

Cat. No.: B2994078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **WZ4141R**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document consolidates key molecular information, its mechanism of action, the relevant signaling pathway, and detailed experimental protocols for its characterization in a laboratory setting.

Core Molecular and Physicochemical Data

Quantitative data for **WZ4141R** is summarized in the table below, providing a quick reference for experimental planning and execution.

Parameter	Value	Source
Molecular Formula	C ₂₆ H ₂₈ ClN ₅ O ₃	PubChem
Molecular Weight	493.99 g/mol	PubChem
CAS Number	1213269-23-8 (for the structurally similar WZ4002)	R&D Systems[1]
Appearance	White to off-white solid	(Typical for this class of compounds)
Solubility	Soluble in DMSO	R&D Systems[1]

Mechanism of Action and Target Signaling Pathway

WZ4141R is a potent and selective irreversible inhibitor of mutant EGFR.[2][3] It is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] Like its close analog WZ4002, **WZ4141R** is designed to spare wild-type (WT) EGFR, thereby reducing the toxicities commonly associated with earlier-generation inhibitors.

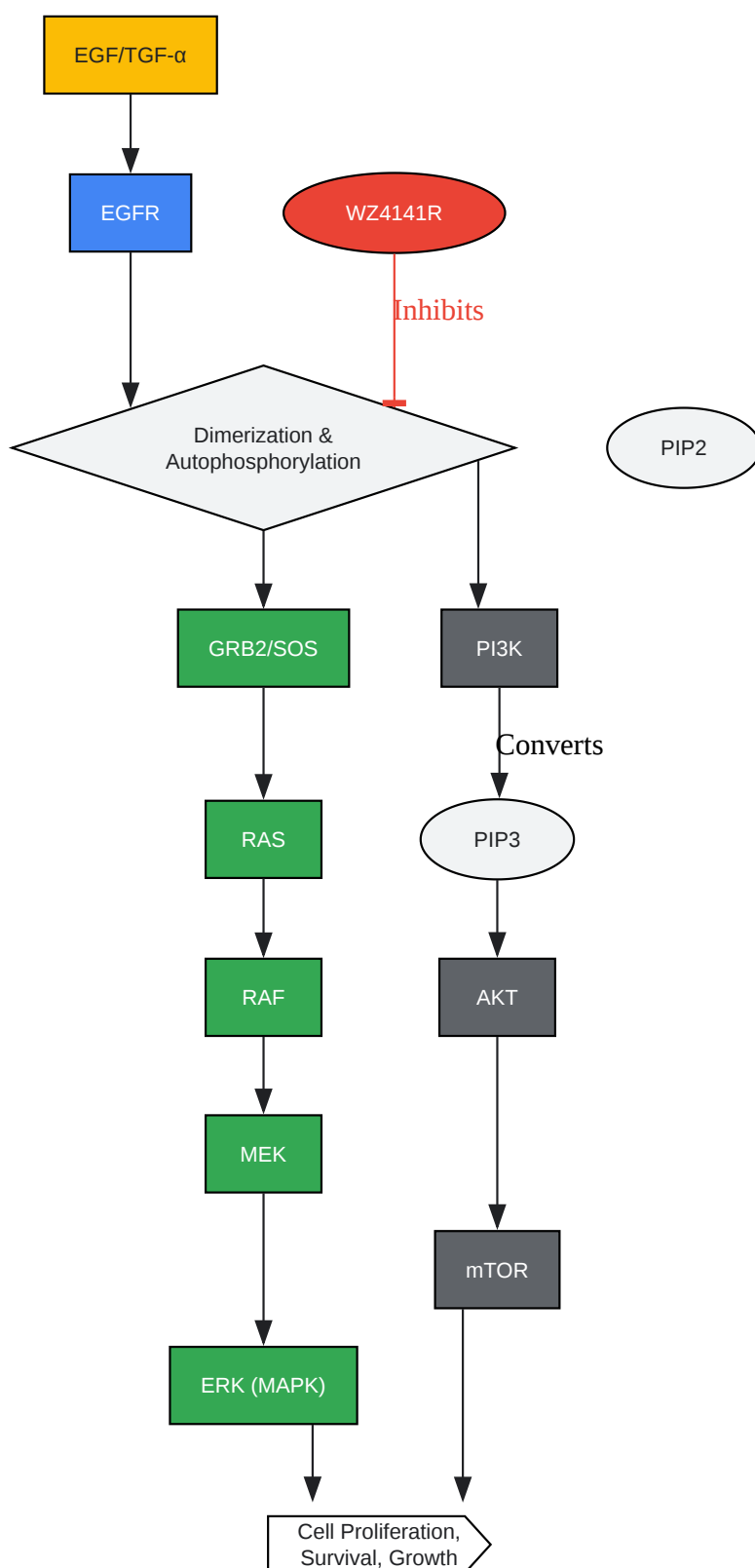
The primary mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

The core signaling cascade inhibited by **WZ4141R** is the EGFR pathway. Upon activation by ligands such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This creates docking sites for adaptor proteins that activate major downstream pathways, including:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.
- PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.

By inhibiting the initial EGFR autophosphorylation, **WZ4141R** effectively shuts down these pro-survival signals in cancer cells harboring activating EGFR mutations.

EGFR Signaling Pathway



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **WZ4141R**.

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of WZ4002 and other third-generation EGFR inhibitors and are suitable for evaluating the efficacy of **WZ4141R**.

Cell Viability Assay (MTS-based)

This assay determines the effect of **WZ4141R** on the proliferation of cancer cell lines. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a suitable model.

Materials:

- NCI-H1975 cells
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- 96-well plates
- **WZ4141R** (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- Microplate reader

Procedure:

- Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **WZ4141R** in culture medium. The final DMSO concentration should not exceed 0.1%.
- Add 100 µL of the **WZ4141R** dilutions to the respective wells. Include a vehicle control (DMSO only).

- Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is designed to assess the inhibitory effect of **WZ4141R** on EGFR autophosphorylation and the phosphorylation of downstream targets like AKT and ERK.

Materials:

- NCI-H1975 cells
- 6-well plates
- **WZ4141R** (dissolved in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (5% BSA or non-fat milk in TBST)
- Primary antibodies:

- Phospho-EGFR (Tyr1068)
- Total EGFR
- Phospho-AKT (Ser473)
- Total AKT
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with varying concentrations of **WZ4141R** (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours at 37°C.
- Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature 20-30 μ g of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- For normalization, the membrane can be stripped and re-probed with antibodies for total protein and a loading control.

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References

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